molecular formula C16H24N2O3 B2565325 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide CAS No. 1286718-35-1

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide

Cat. No.: B2565325
CAS No.: 1286718-35-1
M. Wt: 292.379
InChI Key: HXRWCWMOZIMIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide is a chemical compound that has garnered attention in various fields of research due to its unique physical and chemical properties. This compound is part of the oxalamide family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide typically involves the reaction of 2-hydroxy-2-methyl-4-phenylbutylamine with isopropyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The oxalamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide
  • N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Uniqueness

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide stands out due to its unique combination of a hydroxyl group and an isopropyl oxalamide moiety, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(2)18-15(20)14(19)17-11-16(3,21)10-9-13-7-5-4-6-8-13/h4-8,12,21H,9-11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRWCWMOZIMIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C)(CCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.